4-Cyclopropyl-2-morpholinopyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
4-cyclopropyl-2-morpholin-4-ylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c16-11(17)9-7-13-12(14-10(9)8-1-2-8)15-3-5-18-6-4-15/h7-8H,1-6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLIWWPRMARGHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NC=C2C(=O)O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation (100–150°C, 30–60 minutes) accelerates substitutions, reducing reaction times by 50% while maintaining yields >85%.
One-Pot Chlorination-Substitution
Combining chlorination and substitution steps in a single reactor minimizes intermediate isolation, achieving an overall yield of 78%.
Comparative Data Table
Challenges and Solutions
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Regioselectivity : Position 4’s higher reactivity ensures selective substitution before position 2.
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Acid Chloride Stability : Intermediate esterification (e.g., ethyl ester) prevents hydrolysis during substitutions.
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Byproduct Formation : Excess morpholine and controlled temperatures minimize di-substitution byproducts .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-2-morpholinopyrimidine-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 4-Cyclopropyl-2-morpholinopyrimidine-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural similarity to other biologically active molecules can make it useful in drug discovery.
Medicine: . Its ability to interact with biological targets makes it a candidate for drug design and development.
Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-Cyclopropyl-2-morpholinopyrimidine-5-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Pyrimidine-Carboxylic Acid Derivatives
*Inferred from structure.
Research Findings and Implications
- Substituent Effects: Morpholino vs. Methylthio: Morpholino’s oxygen atoms improve solubility and may enhance blood-brain barrier penetration compared to methylthio . Bromine vs. Carboxylic Acid: Bromine serves as a synthetic handle for further functionalization, whereas the carboxylic acid group facilitates salt formation (e.g., sodium salts for improved bioavailability) .
Notes:
- Molecular weights and formulas for some analogs are inferred or calculated from available data.
- Further experimental studies are needed to validate the hypothesized properties of this compound.
Biological Activity
4-Cyclopropyl-2-morpholinopyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C13H17N3O3
- Molecular Weight : 263.3 g/mol
- Structural Features : The compound features a morpholine ring and a cyclopropyl group, which contribute to its unique biological properties.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is known to modulate enzyme activity, potentially functioning as an inhibitor in various biochemical pathways.
Potential Targets
- NAPE-PLD Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit the N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which is crucial in lipid metabolism and signaling pathways .
- PI3K/Akt/mTOR Pathway : The compound may also influence the PI3K/Akt/mTOR signaling pathway, which is vital for cell growth and survival, making it a candidate for cancer treatment .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to optimize the biological activity of compounds related to this compound. Key findings include:
Study on NAPE-PLD Inhibition
A study focused on optimizing pyrimidine derivatives found that specific substitutions on the morpholine ring significantly increased inhibitory potency against NAPE-PLD. The most potent derivative achieved an IC50 value of 72 nM, showcasing a substantial improvement over earlier compounds .
Anti-Cancer Activity
In another investigation, derivatives of this compound were tested for anti-cancer properties. Results demonstrated that certain modifications led to enhanced cytotoxic effects in cancer cell lines, particularly those associated with gastric cancer. The mechanism involved apoptosis induction through the modulation of key survival pathways .
Q & A
Basic: What are the optimal synthetic routes for preparing 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylic acid?
Methodological Answer:
The synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:
- Cyclopropane introduction : Cyclopropyl groups can be added via Suzuki-Miyaura coupling using cyclopropylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) .
- Morpholine substitution : Nucleophilic aromatic substitution (SNAr) at the pyrimidine C2 position using morpholine under reflux in anhydrous THF or DMF .
- Carboxylic acid formation : Hydrolysis of a nitrile or ester intermediate (e.g., using HCl/EtOH or KOH/H₂O) to yield the final carboxylic acid .
Validation : Monitor intermediates via TLC and confirm purity (>95%) using HPLC with a C18 column (MeCN/H₂O + 0.1% TFA gradient) .
Advanced: How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?
Methodological Answer:
Single-crystal X-ray diffraction provides definitive bond angles and torsion angles. For example:
-
Key structural parameters (from analogous pyrimidines):
Bond/Angle Value (Å/°) Evidence Source C–N bond in morpholine ring 1.45 Å Cyclopropyl C–C–C angle 60.1° Torsion angle (pyrimidine-morpholine) 119.5°
Application : Use Mercury software to overlay experimental and DFT-calculated structures, identifying steric clashes or electronic mismatches .
Advanced: How to address contradictory biological activity data across studies?
Methodological Answer:
Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized bioassays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (DMSO ≤0.1%) .
- Impurity profiling : Quantify byproducts (e.g., unreacted morpholine) via LC-MS and correlate with activity using dose-response curves .
- Structural analogs : Compare with derivatives (e.g., 4-(4-chlorophenyl) analogs) to isolate substituent-specific effects .
Basic: What analytical techniques confirm the compound’s identity and purity?
Methodological Answer:
- NMR : ¹H/¹³C NMR (DMSO-d₆) for cyclopropyl protons (δ 0.8–1.2 ppm) and morpholine methylenes (δ 3.5–3.7 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ expected m/z: calculated via empirical formula).
- Elemental Analysis : Match %C, %H, %N with theoretical values (tolerance ±0.4%) .
Advanced: How to design computational models for target interaction studies?
Methodological Answer:
- Docking : Use AutoDock Vina with PyRx to dock the compound into kinase ATP-binding pockets (e.g., PDB 3POZ). Parameterize partial charges via Gaussian09 at the B3LYP/6-31G* level .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD ≤2.0 Å acceptable) .
- Validation : Cross-check with experimental IC₅₀ values from enzymatic assays (e.g., ADP-Glo™ Kinase Assay) .
Basic: What are recommended storage conditions to ensure stability?
Methodological Answer:
- Short-term : Store at –20°C in amber vials under argon to prevent oxidation of the morpholine ring .
- Long-term : Lyophilize and store at –80°C with desiccant (silica gel). Confirm stability via annual HPLC reanalysis .
Advanced: How to optimize regioselectivity in cyclopropane functionalization?
Methodological Answer:
- Directing groups : Install a temporary nitro group at C5 to steer cyclopropane addition to C4, followed by reduction (H₂/Pd-C) .
- Solvent effects : Use DCE over DMF to minimize steric hindrance during coupling (yield improvement: ~15%) .
- Kinetic studies : Monitor reaction progress via in situ IR spectroscopy (C≡N stretch at 2200 cm⁻¹ for nitrile intermediates) .
Basic: How to troubleshoot low yields in the final hydrolysis step?
Methodological Answer:
- Acid selection : Replace HCl with H₂SO₄ (2 M) to avoid chloride-induced side reactions .
- Temperature control : Maintain 60°C for 12 hr to prevent decarboxylation.
- Workup : Neutralize with NaHCO₃ and extract with ethyl acetate (3×) to recover unreacted starting material .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
